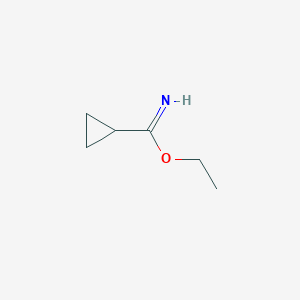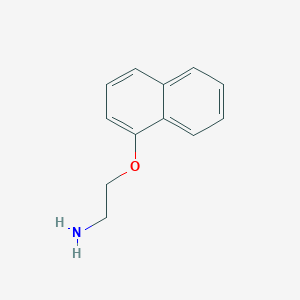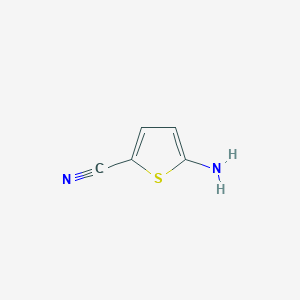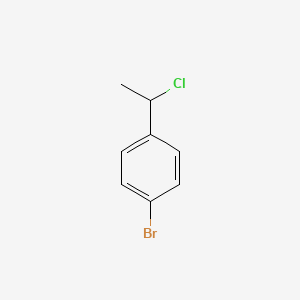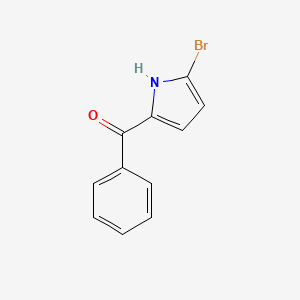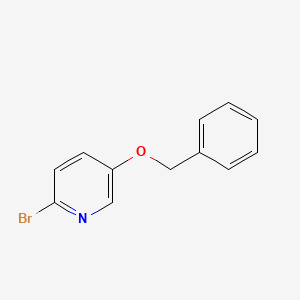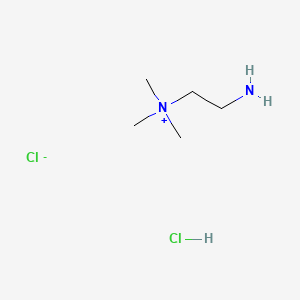![molecular formula C11H17NS B1285342 [1-(Thiophen-2-yl)cyclohexyl]methanamine CAS No. 767627-74-7](/img/structure/B1285342.png)
[1-(Thiophen-2-yl)cyclohexyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various derivatives of methanamine compounds has been explored in several studies. For instance, novel urea and thiourea derivatives of methanamine were synthesized by reacting the methanamine with substituted aryl isocyanates and aryl isothiocyanates, using N,N-dimethylpiperazine as a catalyst . Similarly, derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Additionally, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine were synthesized via a high-yielding polyphosphoric acid condensation route .
Molecular Structure Analysis
The molecular structure of methanamine derivatives has been characterized using various spectroscopic techniques. For example, the urea and thiourea derivatives were characterized by infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectral data . The cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was characterized by single crystal X-ray diffraction, revealing that the nitrogen atoms of the cyclohexanamine molecule are protonated and the crystal structure is stabilized by hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of methanamine derivatives often include condensation reactions, as seen in the synthesis of oxadiazolyl methanamines . The refluxing of benzotriazole with aldehydes and ammonium chloride represents another type of chemical reaction used to produce methanamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives vary depending on the substituents and the structure of the compound. For instance, methoxy-substituted derivatives of 1,1-bis(4-aminophenyl)cyclohexane show lower ionization potentials and higher hole drift mobilities than non-substituted derivatives, which were investigated using thermal behavior, optical and photoelectrical properties, and density functional methods (DFT) calculations . The antimicrobial activity of some methanamine derivatives was evaluated, with certain compounds exhibiting good in vitro antibacterial and antifungal activities .
Applications De Recherche Scientifique
- Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)
- Application : TCP has been studied as a potential inhibitor of Lysyl Oxidase (LOX), an enzyme that plays a critical role in tumor growth and metastatic spread .
- Method : The research involved the design and testing of a series of LOX inhibitors bearing an aminomethylenethiophene (AMT) scaffold .
- Results : The study led to the discovery of AMT inhibitors with sub-micromolar half-maximal inhibitory concentrations (IC50) in a LOX enzyme activity assay . Further optimization yielded the orally bioavailable LOX inhibitor CCT365623 with good anti-LOX potency, selectivity, pharmacokinetic properties, as well as anti-metastatic efficacy .
Safety And Hazards
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGCILLMAUJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586183 |
Source


|
| Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
CAS RN |
767627-74-7 |
Source


|
| Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


